Cas no 10264-05-8 (N-benzylpentanamide)
N-benzylpentanamide structure
Product Name:N-benzylpentanamide
CAS No:10264-05-8
MF:C12H17NO
MW:191.269483327866
CID:1133650
PubChem ID:3789502
Update Time:2025-04-20
N-benzylpentanamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzylpentanamide
- AKOS003855833
- N-Benzyl-valeramid
- N-(phenylmethyl)-pentanamide
- N-benzyl-valeramide
- CTK0D8955
- AC1MXFB8
- pentanoic acid benzylamide
- Pentanamide, N-(phenylmethyl)-
- N-benzylvaleramide
- SureCN4401015
- ZINC05308230
- N-benzyl pentanamide
- AKOS003855833; N-Benzyl-valeramid; N-(phenylmethyl)-pentanamide; N-benzyl-valeramide; CTK0D8955; AC1MXFB8; pentanoic acid benzylamide; Pentanamide, N-(phenylmethyl)-; N-benzylvaleramide; SureCN4401015; ZINC05308230; N-benzyl pentanamide;
- SCHEMBL4401015
- 10264-05-8
- DTXSID60396436
-
- Inchi: 1S/C12H17NO/c1-2-3-9-12(14)13-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14)
- InChI Key: PEFMXZJRCDFXFU-UHFFFAOYSA-N
- SMILES: O=C(CCCC)NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 191.13111
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
N-benzylpentanamide Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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